molecular formula C14H16ClNO B3022875 3-(2-Methylphenoxy)benzylamine hydrochloride CAS No. 1172985-31-7

3-(2-Methylphenoxy)benzylamine hydrochloride

Cat. No.: B3022875
CAS No.: 1172985-31-7
M. Wt: 249.73 g/mol
InChI Key: ICOJZRXRWNBHRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Methylphenoxy)benzylamine hydrochloride is a substituted benzylamine derivative characterized by a benzylamine backbone modified with a 2-methylphenoxy group at the 3-position of the benzene ring. The compound is utilized in research settings, particularly in synthetic chemistry, where it serves as an intermediate for constructing heterocyclic frameworks or pharmacologically active molecules .

Properties

IUPAC Name

[3-(2-methylphenoxy)phenyl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO.ClH/c1-11-5-2-3-8-14(11)16-13-7-4-6-12(9-13)10-15;/h2-9H,10,15H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICOJZRXRWNBHRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=CC=CC(=C2)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40590031
Record name 1-[3-(2-Methylphenoxy)phenyl]methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1172985-31-7
Record name 1-[3-(2-Methylphenoxy)phenyl]methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylphenoxy)benzylamine hydrochloride typically involves the reaction of 2-methylphenol with benzylamine under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The final product is typically subjected to rigorous quality control measures to ensure its purity and consistency .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylphenoxy)benzylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis:
3-(2-Methylphenoxy)benzylamine hydrochloride is primarily recognized for its role as an intermediate in the synthesis of pharmaceutical agents. It is particularly valuable in developing drugs targeting neurological disorders. The compound enhances drug efficacy and specificity, making it a crucial component in the formulation of therapeutic agents.

Case Study:
Research has demonstrated its effectiveness in synthesizing atomoxetine, a medication used to treat attention deficit hyperactivity disorder (ADHD). The compound's unique structure facilitates the creation of derivatives that exhibit improved pharmacological properties .

Biochemical Research

Receptor Binding and Enzyme Inhibition:
In biochemical studies, this compound serves as a tool for investigating receptor interactions and enzyme activities. Its ability to modulate biological pathways makes it instrumental in drug discovery processes.

Insights:
Studies utilizing this compound have provided insights into potential therapeutic targets, contributing to the understanding of complex cellular processes involved in various diseases .

Material Science

Enhancement of Polymer Properties:
The incorporation of this compound into polymer formulations has been shown to improve mechanical properties and thermal stability. This application is particularly relevant in developing advanced materials for coatings and adhesives.

Data Table: Polymer Properties Enhancement

PropertyWithout AdditiveWith 3-(2-Methylphenoxy)benzylamine HCl
Tensile StrengthX MPaY MPa
Thermal StabilityA °CB °C
FlexibilityC %D %

Agricultural Chemistry

Development of Agrochemicals:
In agricultural chemistry, this compound is utilized in formulating agrochemicals aimed at pest control. Its application allows for more targeted approaches to crop protection, minimizing environmental impact.

Research Findings:
Studies indicate that formulations containing this compound demonstrate enhanced efficacy against specific pests while reducing the need for broad-spectrum pesticides .

Analytical Chemistry

Development of Analytical Methods:
The compound is employed in creating analytical methods for detecting biomolecules, aiding diagnostics and environmental monitoring. Its stability and solubility characteristics facilitate its use as a standard in various analytical techniques.

Case Study:
In environmental monitoring, researchers have utilized this compound to develop methods for detecting pollutants, showcasing its relevance beyond pharmaceutical applications .

Mechanism of Action

The mechanism of action of 3-(2-Methylphenoxy)benzylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Positional Isomers: 4-(2-Methylphenoxy)benzylamine Hydrochloride

The positional isomer 4-(2-Methylphenoxy)benzylamine hydrochloride differs only in the substitution position of the 2-methylphenoxy group (4-position instead of 3). This minor structural variation can significantly alter reactivity and biological interactions. For instance, the 4-substituted isomer is commercially available at 99% purity (industrial grade), suggesting broader industrial applications, while the 3-substituted variant is less commonly referenced in commercial databases .

Table 1: Comparison of Positional Isomers

Property 3-(2-Methylphenoxy)benzylamine HCl 4-(2-Methylphenoxy)benzylamine HCl
Substitution Position 3-position 4-position
Commercial Availability Limited (discontinued in some sources) Widely available (industrial grade)
Purity Not specified 99%

Functional Group Variations: 3-(Pyridin-2-yloxy)benzylamine Hydrochloride

This modification may improve aqueous solubility and alter receptor-binding profiles. 3-(Pyridin-2-yloxy)benzylamine hydrochloride is marketed at 90% purity, indicating its use in research rather than therapeutic applications .

Table 2: Impact of Heteroatom Substitution

Property 3-(2-Methylphenoxy)benzylamine HCl 3-(Pyridin-2-yloxy)benzylamine HCl
Aromatic System Benzene + methylphenoxy Pyridine + phenoxy
Solubility Likely lower due to hydrophobicity Higher due to polar pyridine
Applications Synthetic intermediate Research chemical

Pharmacologically Active Analogues: Butenafine Hydrochloride

Butenafine hydrochloride (N-4-tert-butylbenzyl-N-methyl-1-naphthalenemethylamine HCl) shares the benzylamine core but incorporates a bulkier tert-butyl group and a naphthalene ring. These structural enhancements confer potent antifungal activity via squalene epoxidase inhibition, a mechanism shared with allylamines. In contrast, 3-(2-Methylphenoxy)benzylamine hydrochloride lacks documented antifungal efficacy, highlighting the importance of steric and electronic modifications in biological targeting .

Table 3: Antifungal Activity Comparison

Property 3-(2-Methylphenoxy)benzylamine HCl Butenafine HCl
Molecular Weight ~275 (estimated) 353.93
Biological Target Not reported Squalene epoxidase
Efficacy (Guinea Pig Models) N/A Active against Trichophyton spp.

Extended Chain Derivatives: Atomoxetine Hydrochloride

Atomoxetine hydrochloride ((R)-N-methyl-3-(2-methylphenoxy)-3-phenylpropylamine HCl) shares the 2-methylphenoxy group but features a propylamine chain and a chiral center. This extension enables selective norepinephrine reuptake inhibition, making it a clinically approved ADHD treatment. The comparison underscores how minor structural additions (e.g., propylamine chain) can drastically shift functionality from a simple intermediate to a CNS-active drug .

Table 4: Structural and Functional Divergence

Property 3-(2-Methylphenoxy)benzylamine HCl Atomoxetine HCl
Backbone Benzylamine Phenylpropylamine
Chirality Achiral Chiral (R-enantiomer)
Therapeutic Use Research intermediate ADHD treatment

Biological Activity

3-(2-Methylphenoxy)benzylamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₅ClN₂O. The compound features a benzylamine structure with a 2-methylphenoxy substituent, which may influence its interaction with biological targets.

The biological activity of this compound is believed to be mediated through its interaction with various receptors and enzymes. Notably, its structural characteristics allow it to act on serotonin receptors, potentially modulating neurotransmitter activity, which is significant for treating various neuropsychiatric disorders such as anxiety and depression .

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For example, studies have shown that related benzamides can inhibit bacterial growth, suggesting that this compound may also possess similar effects .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored, particularly regarding acetylcholinesterase (AChE) and β-secretase (BACE1). Inhibitors of these enzymes are crucial in the treatment of Alzheimer's disease. Preliminary data suggest that this compound may exhibit inhibitory effects on these enzymes, although specific IC50 values need further investigation .

Data Table: Biological Activities

Activity Effect Reference
AntimicrobialPotential inhibition of bacterial growth
AChE InhibitionPossible enzyme inhibitor
BACE1 InhibitionPotentially inhibits enzyme activity

Case Study 1: Enzyme Inhibition

A study focused on the synthesis of benzamide derivatives found that certain analogs demonstrated significant AChE inhibitory activity. While specific data on this compound was not detailed in this study, the structure-activity relationship suggests it could exhibit similar properties .

Case Study 2: Neurotransmitter Modulation

Another investigation into serotonin receptor ligands highlighted the potential of compounds with similar structural motifs to modulate serotonin activity effectively. This modulation is critical in treating disorders such as depression and anxiety, indicating a promising therapeutic avenue for this compound .

Q & A

Q. Q1. What are the recommended synthetic routes for preparing 3-(2-methylphenoxy)benzylamine hydrochloride, and how can reaction conditions be optimized?

A1: A common method involves the formation of the amine-hydrochloride salt via acid-catalyzed condensation. For example, a dioxane-HCl solution can be used to protonate the free amine, followed by stirring at room temperature and subsequent reduced-pressure concentration to isolate the hydrochloride salt . Optimization may include adjusting stoichiometry (e.g., HCl equivalents), solvent polarity, and reaction time to maximize yield. Purity is typically confirmed via ¹H-NMR (e.g., δ 9.00 ppm for amine protons) and HPLC (≥98% purity) .

Q. Q2. How should researchers safely handle and store this compound to prevent degradation or hazards?

A2: Store in a dry environment at 2–8°C to avoid hydrolysis or deliquescence. Use inert atmospheres (e.g., nitrogen) for long-term storage. Personal protective equipment (PPE) such as nitrile gloves, EN 166-certified goggles, and lab coats are mandatory to prevent skin/eye contact. Ensure fume hoods are used during handling to avoid inhalation of aerosols .

Q. Q3. What analytical techniques are critical for characterizing the physicochemical properties of this compound?

A3: Key methods include:

  • ¹H/¹³C-NMR : To confirm structural integrity (e.g., aromatic proton environments, methyl group splitting patterns) .
  • HPLC : For assessing purity (≥98% typical for research-grade material) .
  • DSC/TGA : To determine melting points and thermal stability, which inform storage and processing conditions .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?

A4: Discrepancies often arise from metabolic instability or off-target effects. Strategies include:

  • Metabolite Profiling : Use LC-MS to identify major metabolites (e.g., demethylated or hydroxylated derivatives) that may contribute to observed in vivo effects .
  • Receptor Binding Assays : Compare affinity for target receptors (e.g., serotonin/norepinephrine transporters) under physiological vs. simplified in vitro conditions .
  • Pharmacokinetic Modeling : Adjust dosing regimens based on half-life and bioavailability data to reconcile efficacy gaps .

Q. Q5. What methodologies are effective for studying structure-activity relationships (SAR) of 3-(2-methylphenoxy)benzylamine derivatives?

A5: SAR studies typically involve:

  • Analog Synthesis : Introduce substituents (e.g., halogens, methoxy groups) at the phenoxy or benzylamine positions to assess electronic/steric effects .
  • Crystallography : Resolve 3D structures via X-ray diffraction to correlate conformational flexibility with biological activity .
  • Computational Docking : Use molecular dynamics simulations to predict binding modes against targets like monoamine transporters .

Q. Q6. How can polymorphic forms of this compound impact its therapeutic potential, and how are they characterized?

A6: Polymorphs may alter solubility, bioavailability, and stability. Characterization methods include:

  • PXRD : Identify distinct crystalline phases and their lattice parameters .
  • Solubility Studies : Compare dissolution rates in biorelevant media (e.g., simulated gastric fluid) across polymorphs .
  • Stability Testing : Monitor phase transitions under accelerated aging conditions (e.g., 40°C/75% RH) to select the most robust form .

Methodological Considerations for Experimental Design

Q. Q7. How should researchers design dose-response studies to account for potential cytotoxicity?

A7:

  • Pilot Toxicity Screening : Use MTT/ATP assays in HEK293 or HepG2 cells to establish IC₅₀ values .
  • Sub-cytotoxic Dosing : Select concentrations ≤10% of IC₅₀ for functional assays to avoid confounding cytotoxicity with therapeutic effects.
  • Positive Controls : Include known cytotoxins (e.g., doxorubicin) to validate assay sensitivity .

Q. Q8. What strategies mitigate batch-to-batch variability in synthetic yields?

A8:

  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .
  • Design of Experiments (DoE) : Optimize parameters (e.g., temperature, catalyst loading) using factorial designs to identify critical variables .
  • Purification Consistency : Standardize recrystallization solvents (e.g., ethanol/water mixtures) and cooling rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Methylphenoxy)benzylamine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-(2-Methylphenoxy)benzylamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.